2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide
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Overview
Description
2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound has a molecular formula of C14H9FN2O2 and a molecular weight of 256.23 g/mol .
Preparation Methods
The synthesis of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of 3-fluoroaniline with 2-aminobenzoic acid under specific conditions to form the desired benzoxazole derivative. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of other complex molecules and can be used in the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in the regulation of cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide can be compared with other benzoxazole derivatives such as:
2-(4-Methoxyphenyl)benzo[d]oxazole-5-carboxamide: This compound has similar structural features but with a methoxy group instead of a fluorine atom, which may result in different biological activities.
2-(2-Hydroxyphenyl)benzo[d]oxazole-5-carboxamide: The presence of a hydroxy group can influence the compound’s reactivity and biological properties.
2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide: The substitution of a chlorine atom instead of fluorine can lead to variations in the compound’s chemical and biological behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties.
Properties
Molecular Formula |
C14H9FN2O2 |
---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H9FN2O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(16)18)4-5-12(11)19-14/h1-7H,(H2,16,18) |
InChI Key |
RFXVSPSYKZVWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
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